(2,4-Dinitrophenyl)(ethyl)diazene
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Overview
Description
Acetaldehyde-2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C₈H₈N₄O₄ and a molecular weight of 224.17 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones . The compound forms brightly colored precipitates, making it useful for identifying carbonyl compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde-2,4-dinitrophenylhydrazone is synthesized by reacting acetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Acetaldehyde is then added to this solution, resulting in the formation of a yellow or orange precipitate .
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring to optimize the formation of the desired hydrazone derivative .
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde-2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming hydrazone derivatives . This reaction is a nucleophilic addition followed by the elimination of water.
Common Reagents and Conditions:
Reagents: 2,4-dinitrophenylhydrazine, acetaldehyde, methanol, sulfuric acid.
Conditions: Acidic medium, typically using methanol and sulfuric acid as solvents.
Major Products: The major product of the reaction between acetaldehyde and 2,4-dinitrophenylhydrazine is acetaldehyde-2,4-dinitrophenylhydrazone, which forms as a brightly colored precipitate .
Scientific Research Applications
Acetaldehyde-2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Analysis: Employed as an analytical standard for monitoring environmental pollutants.
Biological Studies: Utilized in studies involving carbonyl stress and oxidative damage in biological systems.
Industrial Applications: Used in the quality control of industrial processes involving carbonyl compounds.
Mechanism of Action
The mechanism of action of acetaldehyde-2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a stable hydrazone derivative . This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which enhance the nucleophilicity of the hydrazine moiety .
Comparison with Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetone-2,4-dinitrophenylhydrazone
- Cyclohexanone-2,4-dinitrophenylhydrazone
Comparison: Acetaldehyde-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct hydrazone derivative. Compared to formaldehyde-2,4-dinitrophenylhydrazone and acetone-2,4-dinitrophenylhydrazone, it has a different carbonyl source, leading to variations in the physical properties and applications of the resulting hydrazone .
Properties
Molecular Formula |
C8H8N4O4 |
---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-ethyldiazene |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h3-5H,2H2,1H3 |
InChI Key |
DZENCWDPSDMNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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